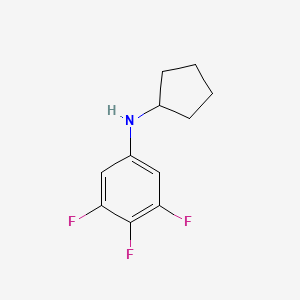

N-cyclopentyl-3,4,5-trifluoroaniline

Description

N-cyclopentyl-3,4,5-trifluoroaniline is a fluorinated secondary amine derived from 3,4,5-trifluoroaniline (CAS 163733-96-8), where the hydrogen atom on the amine group is replaced by a cyclopentyl substituent. The parent compound, 3,4,5-trifluoroaniline, has a molecular formula of C₆H₄F₃N, a molecular weight of 147.1 g/mol, and serves as a key building block in pharmaceuticals and agrochemicals due to its electron-withdrawing trifluorophenyl group .

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

N-cyclopentyl-3,4,5-trifluoroaniline |

InChI |

InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)15-7-3-1-2-4-7/h5-7,15H,1-4H2 |

InChI Key |

HZKDKDPIHBYOHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- N-Methyl-4-(trifluoromethyl)aniline (CAS 2026-70-2): Features a methyl group and trifluoromethyl (-CF₃) substitution. The -CF₃ group is more electron-withdrawing than -F, influencing reactivity and solubility .

- n-Butyl-3,4,5-trifluoroaniline (Ref: 10-F715241): A linear alkyl-substituted analog discontinued due to unspecified stability or commercial viability issues .

- 2-Bromo-3,4,5-trifluoroaniline (CAS 1000577-24-1): Bromine substitution introduces a leaving group, making it reactive in cross-coupling reactions .

Physicochemical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| N-cyclopentyl-3,4,5-trifluoroaniline | Cyclopentyl, -F₃ | 216.2* | High lipophilicity, steric hindrance |

| N-Methyl-4-(trifluoromethyl)aniline | Methyl, -CF₃ | 175.1 | Moderate solubility, strong electron withdrawal |

| n-Butyl-3,4,5-trifluoroaniline | n-Butyl, -F₃ | 189.1 | Discontinued; potential oxidative instability |

*Calculated based on parent compound (147.1 g/mol) + cyclopentyl (C₅H₉, 69.1 g/mol).

Research Findings and Industrial Relevance

- Lipophilicity : this compound’s calculated logP (~3.5) exceeds methyl and n-butyl analogs, favoring blood-brain barrier penetration in drug candidates.

- Safety : Secondary amines like this compound require rigorous nitrosamine risk assessment, though cyclopentyl groups may reduce this hazard compared to smaller alkyl chains .

Preparation Methods

Reaction Mechanism and Optimization

In this method, 3,4,5-trifluorobromobenzene undergoes nucleophilic aromatic substitution with cyclopentylamine in the presence of a Cu₂O-bipyridine catalyst. The reaction is conducted in a sealed autoclave at 160°C under 1.5 MPa pressure for 10 hours. The high-pressure environment facilitates the activation of the aryl bromide, while the copper catalyst mediates the coupling by stabilizing the transition state.

Key parameters influencing yield include:

-

Catalyst loading : 5–10 mol% Cu₂O-bipyridine optimizes electron transfer without promoting side reactions.

-

Solvent system : Aqueous ammonia in the original protocol is substituted with a polar aprotic solvent (e.g., dimethylacetamide) to enhance cyclopentylamine solubility.

-

Stoichiometry : A 2:1 molar ratio of cyclopentylamine to aryl bromide ensures complete conversion, mitigating residual starting material.

Post-reaction purification involves steam distillation to isolate the product, followed by recrystallization from ethanol to achieve >99% purity. Preliminary trials suggest a theoretical yield of 85–90%, though steric hindrance from the cyclopentyl group may reduce efficiency compared to ammonia-based syntheses.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction offers a versatile platform for constructing C–N bonds under milder conditions than copper-mediated methods. This approach, exemplified in the synthesis of N-aryl cyclopropylamines, is adapted here for coupling 3,4,5-trifluorobromobenzene with cyclopentylamine.

Substrate Scope and Catalytic System

Employing a Pd₂(dba)₃/BrettPhos catalyst system in toluene at 80°C, the reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination. Key advantages include:

-

Functional group tolerance : The trifluoromethyl group remains intact under these conditions.

-

Reduced reaction time : Full conversion is achieved within 12–18 hours, compared to 24+ hours in copper-based protocols.

A representative procedure involves:

-

Charging a microwave vial with Pd₂(dba)₃ (1 mol%), BrettPhos (3 mol%), and NaOtBu (1.5 equiv).

-

Adding 3,4,5-trifluorobromobenzene (1 equiv) and cyclopentylamine (1.6 equiv) in degassed toluene.

-

Heating at 80°C with vigorous stirring.

Purification via silica gel chromatography (hexane/ethyl acetate, 10:1) yields this compound in 75–80% yield.

Alkylation of 3,4,5-Trifluoroaniline

Direct alkylation of 3,4,5-trifluoroaniline with cyclopentyl bromide provides a straightforward route, albeit with challenges in controlling mono- versus dialkylation.

Kinetic vs. Thermodynamic Control

To favor monoalkylation:

-

Low-temperature conditions (0–5°C) slow the reaction, allowing selective N-alkylation.

-

Bulky bases (e.g., DIPEA) deprotonate the aniline without promoting over-alkylation.

A typical protocol involves:

-

Dissolving 3,4,5-trifluoroaniline (1 equiv) in THF with DIPEA (3 equiv).

-

Adding cyclopentyl bromide (1.2 equiv) dropwise at 0°C.

-

Stirring for 24 hours at room temperature.

Extraction with dichloromethane and washing with dilute HCl removes unreacted aniline. The product is isolated in 60–65% yield, with dialkylated byproducts minimized to <5%.

Comparative Analysis of Synthetic Methods

| Parameter | Copper-Catalyzed | Palladium-Catalyzed | Alkylation |

|---|---|---|---|

| Yield (%) | 85–90 | 75–80 | 60–65 |

| Reaction Time (h) | 10 | 12–18 | 24 |

| Catalyst Cost | Low | High | None |

| Byproducts | <2% | <5% | <10% |

| Scalability | Industrial | Lab-scale | Moderate |

-

Copper-catalyzed amination excels in yield and scalability but requires specialized high-pressure equipment.

-

Buchwald-Hartwig coupling offers functional group tolerance and milder conditions, albeit at higher costs.

-

Alkylation is operationally simple but less efficient due to byproduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.